5-Oxaspiro[3.4]octan-7-amine
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Overview
Description
5-Oxaspiro[3.4]octan-7-amine: is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, with an amine group attached to the cyclohexane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Oxaspiro[3One common method involves the reaction of 2,3-dihydrofuran with an appropriate amine source under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran, with the presence of a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods:
Industrial production of 5-Oxaspiro[3.4]octan-7-amine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The compound is typically purified through distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxaspiro[3.4]octan-7-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry:
5-Oxaspiro[3.4]octan-7-amine is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds. Its unique structure makes it valuable for the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its amine group allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that are beneficial in treating various diseases.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.4]octan-7-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
5-Oxaspiro[3.4]octan-7-amine hydrochloride: This compound is a hydrochloride salt form of this compound, with similar chemical properties but different solubility and stability characteristics.
5-Oxaspiro[3.4]octan-1-one: This compound has a similar spirocyclic structure but with a ketone group instead of an amine group.
Uniqueness:
This compound is unique due to its amine group, which imparts specific reactivity and biological activity. The presence of the oxirane ring also contributes to its distinct chemical behavior, making it valuable in various applications.
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBOXLVXXYQTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823901-45-6 |
Source
|
Record name | 5-oxaspiro[3.4]octan-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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